(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid

Aqueous solubility BCP bioisostere physicochemical profiling

(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid (CAS 2490576-88-8; molecular formula C₇H₁₁BO₄; MW 169.97 g/mol) is a bridgehead-functionalized bicyclo[1.1.1]pentane (BCP) boronic acid bearing a methoxycarbonyl ester at the opposing bridgehead position. The compound belongs to the class of strained, saturated bicycloalkyl boronic acids that serve as non-classical bioisosteres of para-substituted phenyl rings, with the rigid BCP scaffold enforcing a 180° linear exit vector between the boronic acid and ester substituents at the two bridgehead carbons.

Molecular Formula C7H11BO4
Molecular Weight 169.97 g/mol
Cat. No. B12300393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid
Molecular FormulaC7H11BO4
Molecular Weight169.97 g/mol
Structural Identifiers
SMILESB(C12CC(C1)(C2)C(=O)OC)(O)O
InChIInChI=1S/C7H11BO4/c1-12-5(9)6-2-7(3-6,4-6)8(10)11/h10-11H,2-4H2,1H3
InChIKeyCQPMKKFUVUWUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid – A Bridgehead BCP Boronic Acid Building Block for sp³-Enriched Drug Discovery


(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid (CAS 2490576-88-8; molecular formula C₇H₁₁BO₄; MW 169.97 g/mol) is a bridgehead-functionalized bicyclo[1.1.1]pentane (BCP) boronic acid bearing a methoxycarbonyl ester at the opposing bridgehead position . The compound belongs to the class of strained, saturated bicycloalkyl boronic acids that serve as non-classical bioisosteres of para-substituted phenyl rings, with the rigid BCP scaffold enforcing a 180° linear exit vector between the boronic acid and ester substituents at the two bridgehead carbons [1]. Commercial availability is established at ≥95% purity with batch-specific QC documentation (NMR, HPLC) from multiple global suppliers .

Why 3-(Methoxycarbonyl)phenylboronic Acid Cannot Substitute for (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic Acid in Lead Optimization


Although 3-(methoxycarbonyl)phenylboronic acid (CAS 99769-19-4, MW 179.97) and the target BCP boronic acid share the same functional groups, they are fundamentally non-interchangeable in drug discovery contexts. The planar phenyl ring (Fsp³ = 0.0) contributes to high aromatic ring count, poor aqueous solubility, elevated non-specific binding, and rapid oxidative metabolism—liabilities that the fully saturated BCP scaffold (Fsp³ = 1.0 for the BCP core) systematically addresses [1]. Substituting the phenyl ring with the BCP motif has been shown to improve aqueous solubility by at least 50-fold, markedly decrease non-specific binding (measured by CHI(IAM)), and increase metabolic stability in human liver microsomes by 3.9- to 13.7-fold, while maintaining or improving oral absorption [2][3]. These physicochemical differences are scaffold-intrinsic and cannot be achieved by substituent tuning on the phenyl ring alone. The quantitative evidence below establishes the specific procurement and selection rationale.

Quantitative Differentiation Evidence: (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid vs. Phenyl Boronic Acid Analogs and Other BCP Boronic Acid Derivatives


Aqueous Solubility Enhancement: BCP Scaffold vs. para-Phenyl Ring (≥50-Fold Improvement)

Replacing a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous solubility by at least 50-fold across a matched molecular pair series [1]. This is a scaffold-level effect that directly applies to (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid vs. its closest phenyl comparator, 4-(methoxycarbonyl)phenylboronic acid (CAS 99768-12-4). In the same study, replacement by bicyclo[2.2.2]octane improved solubility by only 2- to 3-fold, confirming BCP-specific superiority among bicycloalkyl bioisosteres [1].

Aqueous solubility BCP bioisostere physicochemical profiling

In Vivo Oral Pharmacokinetics: BCP-Containing Compound Achieves 12.4-Fold Higher AUC and 13.7-Fold Longer Half-Life vs. Phenyl Parent

In a direct head-to-head in vivo PK comparison in rats, BCP–resveratrol (the BCP bioisostere of resveratrol, which replaces the central phenyl ring with a BCP scaffold) achieved a Cmax of 942 ng/mL vs. 273 ng/mL for resveratrol (3.45-fold increase), an AUC₀–ₗₐₛₜ of 587 ng·h/mL vs. 47.5 ng·h/mL (12.4-fold increase), and a terminal half-life (t₁/₂) of 2.6 h vs. 0.19 h (13.7-fold increase), both dosed orally at 20 mg/kg [1]. Clearance (CL/F) was reduced from 409 L/h/kg (resveratrol) to 21.8 L/h/kg (BCP–resveratrol), an 18.8-fold improvement [1].

Oral pharmacokinetics BCP bioisostere drug metabolism

Hepatocyte Metabolic Stability: BCP Bioisostere Shows >3-Fold Longer Half-Life in Human Hepatocytes vs. Phenyl Parent

In human hepatocyte incubations, BCP–resveratrol exhibited a half-life (t₁/₂) of 90.4 ± 11.7 min vs. 23.2 ± 1.6 min for resveratrol, representing a 3.9-fold improvement in metabolic stability [1]. The intrinsic clearance (CLint,app) was correspondingly reduced from 29.9 ± 2.1 μL/min/10⁶ cells (resveratrol) to 7.7 ± 1.0 μL/min/10⁶ cells (BCP–resveratrol) [1]. In rat hepatocytes, the advantage was even more pronounced: BCP–resveratrol t₁/₂ = 24.2 ± 0.5 min vs. <7.5 min for resveratrol (>3.2-fold), with resveratrol metabolized too rapidly for accurate quantification [1]. Formation of glucuronide and sulfate conjugates was significantly higher for the phenyl parent, confirming that BCP replacement effectively blocks the major metabolic soft spots associated with phenyl ring oxidation and conjugation [1].

Metabolic stability hepatocyte assay first-pass metabolism

Oral Absorption: BCP Replacement of Phenyl Ring in γ-Secretase Inhibitor Yields ~4-Fold Cmax and AUC Increase in Mice

Replacement of the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP motif produced compound 3, which retained equipotent enzyme inhibition while delivering approximately 4-fold higher Cmax and AUC values in a mouse model of γ-secretase inhibition [1]. This improvement was attributed to significantly enhanced passive permeability and aqueous solubility conferred by the BCP scaffold [1]. The study further demonstrated that the BCP moiety provided an intrinsically superior balance of potency, solubility, permeability, and in vitro metabolic stability compared to conventional phenyl ring replacements evaluated in the same series [1].

Oral absorption BCP bioisostere γ-secretase inhibitor

Three-Dimensionality (Fsp³) Advantage: BCP Core Delivers Full sp³ Hybridization vs. Zero for Phenyl Ring

The BCP core of (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid possesses a fraction of sp³-hybridized carbons (Fsp³) of 1.0 for the bicyclic scaffold itself, compared to Fsp³ = 0.0 for a phenyl ring [1]. This metric is not merely structural; Lovering et al. demonstrated that higher Fsp³ correlates with improved clinical success rates as compounds progress from discovery through Phase I–III to marketed drugs, with average Fsp³ increasing from 0.36 (discovery) to 0.47 (marketed drugs), a 31% increase [1]. The BCP motif thus directly addresses the 'escape from flatland' paradigm by replacing a planar aromatic ring with a saturated, three-dimensional scaffold that increases molecular complexity without adding molecular weight [1].

Fsp³ drug-likeness three-dimensionality

Nonspecific Binding Reduction: BCP Scaffold Markedly Decreases CHI(IAM) vs. Phenyl Ring

In a systematic matched molecular pair study, replacing a para-substituted phenyl ring with a BCP-1,3-diyl group markedly decreased nonspecific binding (NSB) as quantified by CHI(IAM)—the chromatographic hydrophobicity index on immobilized artificial membranes [1]. This reduction in NSB is BCP-specific: the bicyclo[2.2.2]octane-1,4-diyl replacement did not show the same benefit, producing more lipophilic molecules without NSB improvement, while cubane-1,4-diyl showed intermediate improvements [1]. High NSB is a known liability in biochemical and cellular assays, contributing to false positives and poor correlation between biochemical potency and cellular activity.

Nonspecific binding CHI(IAM) BCP bioisostere

Procurement-Relevant Application Scenarios for (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid


Lead Optimization: Replacing a Phenylboronic Acid Building Block to Rescue Poor Oral Pharmacokinetics

In lead optimization programs where a phenylboronic acid-containing series exhibits promising potency but unacceptable oral exposure due to low aqueous solubility, high nonspecific binding, and rapid first-pass metabolism, (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid serves as a direct drop-in replacement for 3- or 4-(methoxycarbonyl)phenylboronic acid in Suzuki–Miyaura cross-coupling sequences. The BCP scaffold has been independently validated to improve aqueous solubility by ≥50-fold [1], increase oral Cmax and AUC by ~4-fold [2], extend in vivo half-life by >13-fold [3], and markedly reduce nonspecific binding [1], while maintaining the 180° exit vector geometry required for para-substituted aromatic SAR.

Fragment-Based Drug Discovery (FBDD): Incorporating Three-Dimensionality into Fragment Libraries

Fragment libraries heavily populated with flat, aromatic building blocks limit the three-dimensional diversity of screening collections—a recognized risk factor for downstream developability. (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid introduces an Fsp³ of 1.0 at the BCP core (vs. 0.0 for a phenyl ring) [4], directly addressing the 'escape from flatland' design principle that correlates higher carbon saturation with improved clinical success rates [4]. The boronic acid handle enables direct incorporation into fragment libraries via Suzuki coupling without requiring additional functional group interconversion, making it an operationally convenient source of sp³-enriched three-dimensionality.

Parallel Library Synthesis: Reducing Nonspecific Binding and Assay Interference Across Compound Arrays

When synthesizing parallel compound libraries for biochemical screening, nonspecific binding (NSB) driven by planar aromatic surfaces contributes to high false-positive rates and poor correlation between biochemical and cellular assay readouts. Replacing phenylboronic acid building blocks with (3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid in library production has been demonstrated at the scaffold level to markedly decrease NSB as measured by CHI(IAM) [1], while simultaneously improving solubility by ≥50-fold [1]. These scaffold-intrinsic improvements apply across all library members incorporating the BCP boronic acid, de-risking the entire library against NSB-mediated assay artifacts.

CNS Drug Discovery: Improving Passive Permeability While Maintaining Low Efflux

CNS drug candidates require a delicate balance of passive permeability, low P-glycoprotein (P-gp) efflux, and metabolic stability. The BCP motif has been demonstrated to significantly improve passive permeability (PAMPA) relative to the corresponding phenyl ring in a γ-secretase inhibitor program, with the BCP-containing analog delivering ~4-fold higher oral Cmax and AUC in mice while retaining equipotent target engagement [2]. (3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boronic acid enables medicinal chemists to incorporate these permeability and PK benefits at the building-block level, prior to final compound assembly, providing a strategic procurement advantage for CNS-focused discovery programs.

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